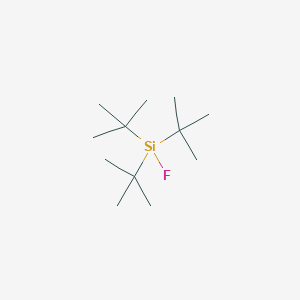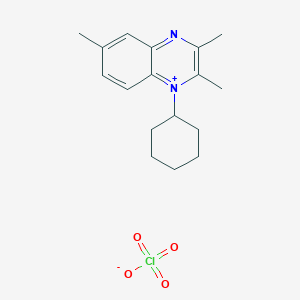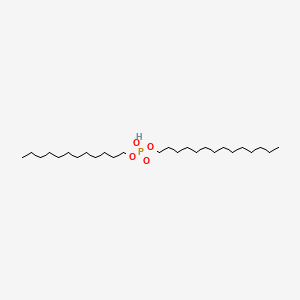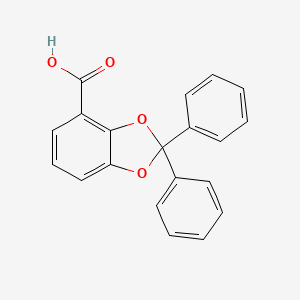
Methylpentylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylpentylsilane is an organosilicon compound with the molecular formula C6H16Si . It belongs to the class of alkylsilanes, which are characterized by the presence of silicon atoms bonded to alkyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylpentylsilane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. For example, the reaction between pentene and trimethylsilane in the presence of a platinum catalyst can yield this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the direct reaction of silicon with methyl chloride and pentyl chloride. This process typically involves high temperatures and pressures to facilitate the reaction and achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Methylpentylsilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: This compound can undergo substitution reactions where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Methylpentylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of specialty coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of methylpentylsilane involves its interaction with various molecular targets. In chemical reactions, the silicon atom in this compound can form bonds with other atoms, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
- Methylpropylsilane
- Dimethylpropylsilane
- Trimethylpropylsilane
Comparison
Methylpentylsilane is unique due to its specific alkyl group (pentyl) attached to the silicon atom. This gives it distinct chemical properties compared to other alkylsilanes like methylpropylsilane, dimethylpropylsilane, and trimethylpropylsilane.
Properties
Molecular Formula |
C6H14Si |
|---|---|
Molecular Weight |
114.26 g/mol |
InChI |
InChI=1S/C6H14Si/c1-3-4-5-6-7-2/h3-6H2,1-2H3 |
InChI Key |
DMFZIRVRFRPYDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[Si]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-Dimethyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14628482.png)
![5-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14628483.png)
![7-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14628487.png)
![1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14628488.png)
![2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14628496.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14628499.png)





![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine](/img/structure/B14628528.png)

![3-Bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14628548.png)
